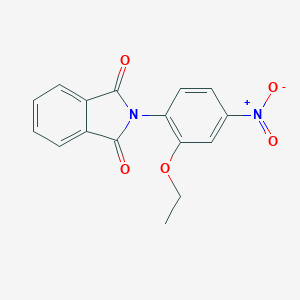

2-(2-Ethoxy-4-nitrophenyl)isoindoline-1,3-dione

Description

Properties

IUPAC Name |

2-(2-ethoxy-4-nitrophenyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O5/c1-2-23-14-9-10(18(21)22)7-8-13(14)17-15(19)11-5-3-4-6-12(11)16(17)20/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMIRCIBPRTIDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)[N+](=O)[O-])N2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30603907 | |

| Record name | 2-(2-Ethoxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30603907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106981-60-6 | |

| Record name | 2-(2-Ethoxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106981-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Ethoxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30603907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(2-Ethoxy-4-nitrophenyl)isoindoline-1,3-dione synthesis pathway

An In-Depth Technical Guide on the Synthesis of 2-(2-Ethoxy-4-nitrophenyl)isoindoline-1,3-dione

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the synthesis of this compound, a substituted N-aryl phthalimide. Phthalimide derivatives are a cornerstone in synthetic organic chemistry, serving as crucial intermediates in the development of pharmaceuticals, agrochemicals, and functional materials. This document elucidates the core synthesis pathway, delves into the underlying reaction mechanism, presents a detailed experimental protocol, and offers field-proven insights to ensure reproducibility and high purity of the final product. The content is structured to serve researchers, scientists, and professionals in drug development by blending theoretical principles with practical, actionable methodology.

Introduction and Strategic Overview

The synthesis of N-substituted phthalimides is a fundamental transformation in organic chemistry, most famously recognized in the Gabriel synthesis for preparing primary amines.[1][2][3] The target molecule, this compound, is an N-aryl phthalimide derivative. The strategic introduction of ethoxy and nitro functional groups on the phenyl ring makes it a valuable intermediate for further chemical elaboration, potentially for creating novel bioactive compounds or specialized dyes.

The most direct and industrially scalable pathway for synthesizing this class of compounds is the condensation reaction between a primary amine and phthalic anhydride.[4][5] This guide focuses on this robust method, detailing the reaction of 2-ethoxy-4-nitroaniline with phthalic anhydride in a suitable solvent system.

Retrosynthetic Analysis

A retrosynthetic approach logically deconstructs the target molecule into readily available starting materials. The imide bond is the most logical point of disconnection, leading back to phthalic anhydride and the corresponding primary amine, 2-ethoxy-4-nitroaniline.

Caption: Retrosynthetic disconnection of the target molecule.

Core Synthesis Pathway and Mechanism

The formation of this compound is achieved through the reaction of phthalic anhydride with 2-ethoxy-4-nitroaniline. The reaction proceeds in two key stages: initial nucleophilic attack followed by dehydrative cyclization.

Overall Reaction Scheme

The overall transformation can be visualized as follows:

Caption: Overall synthesis pathway.

Mechanistic Deep Dive

The reaction mechanism is a classic example of nucleophilic acyl substitution followed by intramolecular condensation.

-

Step 1: Formation of the Phthalamic Acid Intermediate: The lone pair of electrons on the nitrogen atom of 2-ethoxy-4-nitroaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of phthalic anhydride. This leads to the opening of the anhydride ring and the formation of a tetrahedral intermediate, which quickly collapses to form the stable N-(2-ethoxy-4-nitrophenyl)phthalamic acid. This step is typically fast and can often occur at room temperature.[6][7]

-

Step 2: Dehydrative Cyclization: The crucial step for forming the stable five-membered imide ring is the intramolecular cyclization of the phthalamic acid intermediate. This reaction is an equilibrium process and is driven to completion by the removal of water. Heating the reaction mixture in a high-boiling solvent like glacial acetic acid provides the necessary activation energy and facilitates the dehydration. The acidic solvent can also catalyze the reaction by protonating the carboxylic acid group, making the carbonyl carbon more electrophilic.[7][8]

Caption: Reaction mechanism workflow.

Detailed Experimental Protocol

This protocol is adapted from established procedures for N-aryl phthalimide synthesis and provides a reliable method for obtaining the target compound.[9]

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Moles | Molar Ratio |

| Phthalic Anhydride | C₈H₄O₃ | 148.12 | ~0.1 | 1.0 |

| 2-Ethoxy-4-nitroaniline | C₈H₁₀N₂O₃ | 182.18 | ~0.1 | 1.0 |

| Glacial Acetic Acid | CH₃COOH | 60.05 | - | Solvent |

| Ethanol | C₂H₅OH | 46.07 | - | Washing |

| Deionized Water | H₂O | 18.02 | - | Washing |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phthalic anhydride (14.8 g, 0.1 mol) and 2-ethoxy-4-nitroaniline (18.2 g, 0.1 mol).

-

Solvent Addition: Add 200 mL of glacial acetic acid to the flask. The acetic acid serves as the solvent and a catalyst for the dehydration step.

-

Heating and Reflux: Heat the mixture to reflux (approximately 118 °C) with continuous stirring. Maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Crystallization: After the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature. The product is sparingly soluble in cold acetic acid and will precipitate out as a solid. To maximize precipitation, the flask can be placed in an ice bath for 30-60 minutes.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing and Purification: Wash the collected solid cake sequentially with cold deionized water (2 x 100 mL) to remove residual acetic acid, followed by cold ethanol (2 x 50 mL) to wash away any unreacted starting materials. This washing procedure is critical for obtaining a high-purity product.

-

Drying: Dry the purified solid in a vacuum oven at 60-70 °C to a constant weight.

Expected Results and Validation

-

Yield: The procedure should yield approximately 23.5 g of the final product.

-

Appearance: A solid.

-

Purity (Melting Point): The purity of the synthesized this compound can be confirmed by its sharp melting point, which is reported to be in the range of 204-206 °C.[9] A broad melting range would indicate the presence of impurities.

Conclusion

The synthesis of this compound via the condensation of phthalic anhydride and 2-ethoxy-4-nitroaniline is a robust, efficient, and high-yielding process. The use of glacial acetic acid as both a solvent and catalyst simplifies the procedure, and the product can be easily isolated and purified by precipitation and washing. This technical guide provides a validated protocol and the necessary mechanistic understanding for researchers to successfully synthesize this valuable chemical intermediate for applications in drug discovery and materials science.

References

-

PrepChem (2023). Synthesis of 2-(2-ethoxy-4-nitrophenyl)-1H-isoindol-1,3-(2H)-dione. Available at: [Link]

-

Khan, M. N. (2008). Kinetics and mechanism of the cleavage of phthalic anhydride in glacial acetic acid solvent containing aniline. PubMed. Available at: [Link]

-

Quora (2015). What is the mechanism of phthalimide synthesis from phthalic anhydride and urea?. Available at: [Link]

-

Khan, M. N. (2008). Kinetics and Mechanism of the Cleavage of Phthalic Anhydride in Glacial Acetic Acid Solvent Containing Aniline. ACS Publications. Available at: [Link]

-

Shaabani, S. et al. (2023). Phthalic anhydride (PA): a valuable substrate in organic transformations. RSC Publishing. Available at: [Link]

-

Khan, M. N. (2008). Kinetics and Mechanism of the Cleavage of Phthalic Anhydride in Glacial Acetic Acid Solvent Containing Aniline. ResearchGate. Available at: [Link]

- Taiwo, F. O. et al. (2021). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities.

-

NROChemistry (n.d.). Gabriel Synthesis: Mechanism & Examples. Available at: [Link]

-

Wikipedia (2023). Gabriel synthesis. Available at: [Link]

-

Ashenhurst, J. (2023). The Gabriel Synthesis. Master Organic Chemistry. Available at: [Link]

Sources

- 1. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. quora.com [quora.com]

- 5. Phthalic anhydride (PA): a valuable substrate in organic transformations - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03378C [pubs.rsc.org]

- 6. Kinetics and mechanism of the cleavage of phthalic anhydride in glacial acetic acid solvent containing aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Ethoxy-4-nitrophenyl)isoindoline-1,3-dione

Introduction

2-(2-Ethoxy-4-nitrophenyl)isoindoline-1,3-dione is a member of the N-substituted phthalimide family, a class of compounds renowned for its broad spectrum of biological activities and its utility as a versatile synthetic intermediate. The incorporation of a substituted nitroaromatic moiety onto the phthalimide scaffold suggests potential applications in medicinal chemistry and materials science, where the electronic and structural features of both groups can be exploited. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis.

The phthalimide group, a bicyclic aromatic system, is a key pharmacophore in a number of approved drugs, valued for its ability to engage in various biological interactions. The nitroaromatic component, characterized by its strong electron-withdrawing nature, can significantly influence the molecule's reactivity, polarity, and potential for intermolecular interactions. Understanding the interplay of these two functional components is crucial for the rational design of new molecules with desired properties.

This guide will detail the synthetic route to this compound, present its known physical properties, and provide a detailed, predicted analysis of its spectroscopic characteristics. Furthermore, it will outline the standard experimental protocols for its synthesis and characterization, offering insights into the scientific rationale behind these procedures.

Molecular Structure and Identification

The molecular structure of this compound is characterized by a central phthalimide core connected via a nitrogen atom to a 2-ethoxy-4-nitrophenyl group.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 106981-60-6 |

| Molecular Formula | C₁₆H₁₂N₂O₅ |

| Molecular Weight | 312.28 g/mol |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=C(C=C3)[O-])OCC |

Synthesis

The primary synthetic route to this compound involves the condensation reaction between phthalic anhydride and 2-ethoxy-4-nitroaniline. This is a common and efficient method for the preparation of N-substituted phthalimides.

Synthesis Workflow

Caption: Predicted mass fragmentation pathway for the title compound.

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): m/z = 312

-

Loss of NO₂: A fragment at m/z = 266 corresponding to the loss of the nitro group.

-

Loss of ethylene from the ethoxy group: A fragment at m/z = 284.

-

Phthalimide cation radical: A fragment at m/z = 147.

-

2-ethoxy-4-nitrophenyl cation: A fragment at m/z = 182.

Conclusion

This compound is a compound of significant interest due to the combination of the biologically relevant phthalimide scaffold and the electronically active nitroaromatic ring. While experimental data on its physicochemical properties are limited, a robust synthetic procedure is available. This guide has provided a comprehensive overview of its known properties and a detailed, reasoned prediction of its spectroscopic characteristics. The outlined experimental protocols for synthesis and characterization serve as a practical guide for researchers working with this and related molecules. Further experimental investigation is warranted to validate the predicted properties and to explore the potential applications of this compound in various scientific fields.

References

- What are the physical properties of nitro compounds? - Characteristics | CK-12 Foundation. (n.d.).

- Synthesis of 2-(2-ethoxy-4-nitrophenyl)-1H-isoindol-1,3-(2H)-dione. (n.d.). PrepChem.com.

- Phthalimide: Structure, Properties, Preparation, Uses & Reactions. (n.d.). Vedantu.

An In-depth Technical Guide to 2-(2-Ethoxy-4-nitrophenyl)isoindoline-1,3-dione

CAS Number: 106981-60-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(2-Ethoxy-4-nitrophenyl)isoindoline-1,3-dione, a member of the N-substituted phthalimide family. Phthalimides are a well-established class of compounds with a broad spectrum of biological activities and applications in medicinal chemistry and material science.[1][2] This document details the synthesis, structural characteristics, and potential applications of this specific derivative, offering insights for its utilization in research and development.

Introduction to this compound

This compound, with the CAS number 106981-60-6, is a synthetic organic compound. Its molecular structure integrates a phthalimide core with a substituted phenyl ring, featuring both an ethoxy and a nitro group. This unique combination of functional groups suggests a range of chemical properties and potential biological activities that are of interest to the scientific community.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 106981-60-6 | Internal Data |

| Molecular Formula | C₁₆H₁₂N₂O₅ | Internal Data |

| Molecular Weight | 312.28 g/mol | Internal Data |

| Melting Point | 204-206 °C | [3] |

| Appearance | Solid | [3] |

Synthesis and Mechanism

The synthesis of this compound is typically achieved through the condensation reaction of phthalic anhydride with 2-ethoxy-4-nitroaniline. This reaction is a standard method for the formation of N-substituted phthalimides.[4]

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of N-aryl phthalimides.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from a known synthesis of the target molecule.[3]

Materials:

-

Phthalic anhydride

-

2-Ethoxy-4-nitroaniline

-

Glacial acetic acid

-

Anhydrous sodium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

Procedure:

-

Combine equimolar amounts of phthalic anhydride and 2-ethoxy-4-nitroaniline in a round-bottom flask.

-

Add a suitable solvent, such as glacial acetic acid, to the flask.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into water to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash with water.

-

For further purification, the crude product can be dissolved in an appropriate organic solvent, washed with a saturated sodium bicarbonate solution, and then with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the purified product.[3]

-

The final product can be recrystallized from a suitable solvent system to obtain a solid with a melting point of 204-206 °C.[3]

Mechanistic Insights

The synthesis of N-substituted phthalimides from phthalic anhydride and an amine proceeds through a two-step mechanism:

-

Nucleophilic Acyl Substitution: The lone pair of electrons on the nitrogen atom of the aniline derivative attacks one of the carbonyl carbons of the phthalic anhydride. This leads to the opening of the anhydride ring to form a phthalamic acid intermediate.

-

Intramolecular Cyclization and Dehydration: Under heating, the carboxylic acid and amide functionalities of the phthalamic acid intermediate undergo an intramolecular condensation reaction, eliminating a molecule of water to form the stable five-membered imide ring of the phthalimide product.

The use of glacial acetic acid as a solvent is common as it can facilitate the reaction by protonating the carbonyl oxygen of the anhydride, making it more electrophilic, and also serves as a medium that can tolerate the water produced during the reaction.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons of the phthalimide ring (multiplet, ~7.8-8.0 ppm).- Aromatic protons of the nitrophenyl ring (signals in the aromatic region, with splitting patterns influenced by the ethoxy and nitro substituents).- Methylene protons of the ethoxy group (-OCH₂CH₃) (quartet, ~4.0-4.3 ppm).- Methyl protons of the ethoxy group (-OCH₂CH₃) (triplet, ~1.4-1.6 ppm). |

| ¹³C NMR | - Imide carbonyl carbons (~167 ppm).- Aromatic carbons of the phthalimide and nitrophenyl rings (multiple signals, ~110-150 ppm).- Methylene carbon of the ethoxy group (-OCH₂CH₃) (~65 ppm).- Methyl carbon of the ethoxy group (-OCH₂CH₃) (~15 ppm). |

| IR (cm⁻¹) | - Asymmetric and symmetric C=O stretching of the imide group (~1775 and 1715 cm⁻¹).- C-N stretching of the imide group (~1380 cm⁻¹).- Asymmetric and symmetric N-O stretching of the nitro group (~1530 and 1350 cm⁻¹).- C-O-C stretching of the ethoxy group (~1250 and 1040 cm⁻¹).- Aromatic C-H stretching (~3050-3100 cm⁻¹).- Aromatic C=C stretching (~1600 and 1470 cm⁻¹). |

| Mass Spec. | - Molecular ion peak (M⁺) at m/z = 312.07. |

Note: These are predicted values and may vary from experimental results.

Reactivity and Potential Applications

The reactivity of this compound is dictated by its constituent functional groups. The phthalimide core can undergo nucleophilic attack and ring-opening reactions. The nitro group on the phenyl ring is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring and can be reduced to an amino group, opening avenues for further chemical modifications. The ethoxy group is generally stable but can participate in ether cleavage reactions under harsh conditions.

While specific applications for this compound have not been extensively reported, the broader class of phthalimide derivatives has shown significant potential in several areas of drug discovery and development.

Potential Signaling Pathway Interactions

The following diagram illustrates a hypothetical interaction based on the known activities of related phthalimide compounds, such as thalidomide and its analogs, which are known to modulate the activity of the E3 ubiquitin ligase cereblon (CRBN). This leads to the targeted degradation of specific proteins, impacting downstream signaling pathways.

Caption: Hypothetical mechanism of action based on related phthalimide compounds.

Areas of Research Interest

-

Oncology: Many phthalimide derivatives have demonstrated potent anticancer activities.[5] The presence of the nitroaromatic moiety may also contribute to cytotoxic effects.

-

Neuroscience: Substituted phthalimides have been investigated for their potential as inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease.[1][2][6] Others have shown anxiolytic properties.[7]

-

Inflammatory Diseases: The phthalimide scaffold is a key component of several immunomodulatory drugs.[8][9]

-

Antimicrobial Agents: Various isoindoline-1,3-dione derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.[10]

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not publicly available. However, based on the functional groups present, the following general safety precautions are recommended:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: The toxicological properties have not been fully investigated. As with all research chemicals, it should be handled with care, and direct contact with skin and eyes should be avoided.

Conclusion

This compound is a readily synthesizable compound with a molecular architecture that suggests a range of potential applications in medicinal chemistry and materials science. While specific biological and reactivity data for this molecule are currently limited in the public domain, the well-documented activities of the broader phthalimide class provide a strong rationale for its further investigation. This guide serves as a foundational resource for researchers interested in exploring the properties and potential of this intriguing molecule.

References

- Evecen, M., et al. (2021). Molecular structure, spectroscopic and DFT studies of 2-(4 ethoxyphenyl) isoindoline-1,3-dione. Indian Journal of Chemistry - Section A, 60A(8), 1031-1041.

- Li, et al. (2015). Isoindole-1,3-dione Derivatives as RSK2 Inhibitors: Synthesis, Molecular Docking Simulation and SAR Analysis. RSC Advances, 5(1), 1-10.

- Muller, G. W., Schafer, P. H., Man, H.-W., & Ge, C. (2008). U.S. Patent No. 7,427,638. Washington, DC: U.S.

- Muller, G. W., & Schafer, P. H. (2008). U.S. Patent No. 7,893,101. Washington, DC: U.S.

-

PrepChem. (2023). Synthesis of 2-(2-ethoxy-4-nitrophenyl)-1H-isoindol-1,3-(2H)-dione. Retrieved January 14, 2026, from [Link]

- Taiwo, F. O., et al. (2021). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities.

- Taiwo, F. O., et al. (2021). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities.

- Sankhe, S., & Chindarkar, N. (2021). Synthesis, Characterization and Preliminary Biological Evaluation of New 3 and 4-nitro Isoindoline-1, 3-dione/phthalimide Analogues.

- Akkurt, M., et al. (2008). 2-oxo-4-styrylazetidin-3-yl]isoindoline-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 64(5), o924.

- Andrade-Jorge, E., et al. (2018). Crystal structure, DFT calculations and evaluation of 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione as AChE inhibitor. Chemistry Central Journal, 12(1), 74.

- Chen, J., et al. (2017). Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction.

- ChemRxiv. (2023). Atroposelective Synthesis of N-Aryl Phthalimides and Maleimides via NHC-Catalyzed Activation of Carboxylic Acids. Cambridge Open Engage.

- International Journal of Engineering Research & Technology. (2023). Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide and Copolymerized with Cinnemic Acid.

- Journal of the Serbian Chemical Society. (2014). Synthesis and spectroscopic properties of novel phthalimide-derived monoazo disperse dyes containing ester groups.

- Koca, M., et al. (2018). Multi-spectroscopic and molecular docking studies on the interaction of new phthalimides with calfthymus DNA: In vitro free radical scavenging activities.

- Kumar, A., et al. (2019). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. ACS Omega, 4(7), 12516-12522.

- ACD/Labs. (n.d.).

- Hassanzadeh, F., et al. (2007). Synthesis and Evaluation of the Anxiolytic Activity of Some Phthalimide Derivatives in Mice Model of Anxiety. Research in Pharmaceutical Sciences, 2(1), 35-41.

-

PubChem. (n.d.). (+)-2-[1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-4-acetylaminoisoindoline-1,3-dione:, and methods of synthesis and compositions thereof - Patent US-7427638-B2. Retrieved January 14, 2026, from [Link]

- Google Patents. (n.d.). Benso [F] Isoindoles As EP4 Receptor Agonists.

- Google Patents. (n.d.). Solid forms comprising (+)-2-[1-(3-ethoxy-4-methoxyphenyl).

- ResearchGate. (2021). (PDF) Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities.

- ResearchGate. (2018). (PDF) Crystal structure, DFT calculations and evaluation of 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione as AChE inhibitor.

- Farahi, A., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences, 16(4), 364-375.

- Tan, A., et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds.

- The Royal Society of Chemistry. (2018). Electronic Supplementary Information.. The Royal Society of Chemistry. (2018).

Sources

- 1. Crystal structure, DFT calculations and evaluation of 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione as AChE inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. (+)-2-[1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-4-acetylaminoisoindoline-1,3-dione:, and methods of synthesis and compositions thereof - Patent US-7427638-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US7893101B2 - Solid forms comprising (+)-2-[1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-4-acetylaminoisoindoline-1,3-dione, compositions thereof, and uses thereof - Google Patents [patents.google.com]

- 9. US7427638B2 - (+)-2-[1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-4-acetylaminoisoindoline-1,3-dione:, and methods of synthesis and compositions thereof - Google Patents [patents.google.com]

- 10. journaljpri.com [journaljpri.com]

A Technical Guide to the Structural Elucidation of 2-(2-Ethoxy-4-nitrophenyl)isoindoline-1,3-dione

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: The unequivocal determination of a molecule's chemical structure is a foundational requirement in chemical research and drug development. N-substituted phthalimides, a class of compounds known for a wide range of biological activities, require precise characterization to establish structure-activity relationships.[1][2][3] This guide provides an in-depth, methodology-focused walkthrough for the complete structural elucidation of a representative N-substituted phthalimide, 2-(2-Ethoxy-4-nitrophenyl)isoindoline-1,3-dione. We will detail a systematic approach employing a suite of modern analytical techniques, including mass spectrometry, infrared spectroscopy, and a comprehensive array of one- and two-dimensional nuclear magnetic resonance experiments. The causality behind experimental choices and the logical interpretation of spectral data are emphasized to provide a practical framework for researchers.

Introduction and Elucidation Strategy

The target molecule, this compound, comprises three key structural fragments: a phthalimide moiety, a 1,2,4-trisubstituted nitrophenyl ring, and an ethoxy group. The core challenge of the elucidation is not just to identify these fragments, but to definitively establish their connectivity.

Our strategy is a systematic, multi-technique approach that begins with determining the molecular formula, proceeds to identify functional groups, and culminates in mapping the complete atomic connectivity. This workflow ensures that each piece of data validates the others, leading to a single, unambiguous structural assignment.

Caption: Overall workflow for structure elucidation.

Molecular Formula Determination via Mass Spectrometry

Expertise & Causality: The first step in any structure elucidation is to determine the elemental composition. High-Resolution Mass Spectrometry (HRMS) is chosen over standard MS because its high mass accuracy (typically <5 ppm) allows for the confident determination of a unique molecular formula from a measured mass. Electrospray Ionization (ESI) is a suitable soft ionization technique that minimizes fragmentation, ensuring a strong signal for the molecular ion.

Expected Data: The theoretical exact mass of the protonated molecule [C₁₆H₁₂N₂O₅ + H]⁺ is 313.0824. An experimental HRMS measurement must match this value within a narrow tolerance.

| Parameter | Theoretical Value |

| Molecular Formula | C₁₆H₁₂N₂O₅ |

| Molecular Weight | 312.28 g/mol |

| Exact Mass [M] | 312.0746 |

| Exact Mass [M+H]⁺ | 313.0824 |

| Exact Mass [M+Na]⁺ | 335.0644 |

Protocol 2.1: HRMS-ESI Analysis

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a ~0.1 mg/mL solution.

-

Instrument Setup: Calibrate the ESI-TOF or ESI-Orbitrap mass spectrometer using a known standard. Set the instrument to positive ion mode.

-

Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire data over a mass range of m/z 100-500.

-

Data Analysis: Identify the monoisotopic peak for the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) and compare the measured m/z value to the theoretical value calculated for the proposed formula C₁₆H₁₂N₂O₅.

Functional Group Identification via Infrared Spectroscopy

Expertise & Causality: Infrared (IR) spectroscopy is a rapid and powerful tool for identifying the presence of specific functional groups. By exposing a sample to IR radiation, we can detect the characteristic vibrational frequencies (stretching, bending) of different bonds. This provides direct evidence for the key chemical motifs within the molecule, corroborating the molecular formula derived from HRMS.

Expected Data: The IR spectrum will confirm the presence of the phthalimide carbonyls, the aromatic nitro group, and the ether linkage.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assigned Functional Group |

| ~3100-3000 | Medium | C-H Stretch | Aromatic C-H |

| ~2980-2850 | Medium-Weak | C-H Stretch | Aliphatic C-H (Ethoxy) |

| ~1775 & ~1715 | Strong, Sharp | C=O Asymmetric & Symmetric Stretch | Phthalimide Imide Carbonyls[4] |

| ~1530 & ~1350 | Strong, Sharp | N-O Asymmetric & Symmetric Stretch | Aromatic Nitro Group (NO₂)[5][6][7] |

| ~1600, ~1470 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1250 | Strong | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether |

Protocol 3.1: ATR-FTIR Spectroscopy

-

Sample Preparation: Place a small, solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: With the crystal clean, acquire a background spectrum (typically 16-32 scans) to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact. Acquire the sample spectrum over the range of 4000-600 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum. Identify and label significant peaks.

Mapping the Molecular Framework with NMR Spectroscopy

Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, count, and connectivity of ¹H and ¹³C atoms. A full suite of 1D and 2D experiments is required to assemble the molecular puzzle. Deuterated chloroform (CDCl₃) is a common solvent choice, but deuterated dimethyl sulfoxide (DMSO-d₆) may be used if solubility is an issue.

Proton Environments (¹H NMR)

The ¹H NMR spectrum reveals every unique proton in the molecule. The chemical shift (δ) indicates the electronic environment, the integration gives the relative number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Carbon Skeleton (¹³C NMR)

The ¹³C NMR spectrum shows all unique carbon atoms. A DEPT-135 experiment is run alongside to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons (including C=O) are absent in the DEPT-135 spectrum.

Assembling the Fragments (2D NMR)

-

COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are spin-coupled (typically on adjacent carbons). It's used to trace out proton networks, such as the ethyl group and the protons on each aromatic ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This definitively links the ¹H and ¹³C assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing long-range connectivity (2-3 bonds). It reveals correlations between protons and carbons that are not directly bonded, allowing us to connect the ethoxy group to the nitrophenyl ring and the nitrophenyl ring to the phthalimide nitrogen.

Protocol 4.1: NMR Sample Preparation and Acquisition

-

Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer.

-

¹H: Acquire with sufficient scans to achieve a good signal-to-noise ratio.

-

¹³C: Acquire a proton-decoupled spectrum.

-

DEPT-135: Run as a standard experiment.

-

2D Spectra: Acquire COSY, HSQC, and HMBC experiments using standard instrument parameters. Optimize the HMBC for a long-range coupling constant of ~8 Hz.

-

Integrated Spectral Data and Interpretation

The following table summarizes the expected NMR data and assignments.

| Label | ¹H Shift (ppm), Mult., Int. | ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |

| Phthalimide | ||||

| H-a | ~7.95, m, 2H | ~124.2 (C-a) | C-c, C=O | H-b |

| H-b | ~7.80, m, 2H | ~134.8 (C-b) | C-d | H-a |

| C-c | - | ~131.9 | - | - |

| C-d | - | ~167.1 (C=O) | - | - |

| Nitrophenyl | ||||

| H-3 | ~7.20, d | ~114.5 (C-3) | C-1, C-5 | H-5 |

| H-5 | ~8.15, dd | ~125.0 (C-5) | C-1, C-3, C-4 | H-3, H-6 |

| H-6 | ~8.30, d | ~129.5 (C-6) | C-2, C-4 | H-5 |

| C-1 | - | ~130.0 | - | - |

| C-2 | - | ~155.0 | - | - |

| C-4 | - | ~142.0 | - | - |

| Ethoxy | ||||

| H-7 | ~4.20, q, 2H | ~65.0 (C-7) | C-8, C-2 | H-8 |

| H-8 | ~1.50, t, 3H | ~14.5 (C-8) | C-7 | H-7 |

Interpretation Narrative:

-

Ethoxy Group: The ¹H spectrum shows a characteristic quartet at ~4.20 ppm (H-7) and a triplet at ~1.50 ppm (H-8), integrating to 2H and 3H respectively. A strong COSY correlation between these signals confirms the ethyl fragment (-CH₂CH₃)[8][9].

-

Phthalimide Group: Two multiplets in the downfield aromatic region, ~7.95 ppm (H-a) and ~7.80 ppm (H-b), each integrating to 2H, are characteristic of the symmetric phthalimide ring system.[10][11] The ¹³C spectrum shows the expected carbonyl signal at ~167.1 ppm.

-

Nitrophenyl Ring: The remaining three aromatic protons at ~8.30, ~8.15, and ~7.20 ppm belong to the trisubstituted ring. Their splitting patterns (d, dd, d) and chemical shifts are consistent with a 1,2,4-substitution pattern. The strong deshielding of H-5 and H-6 is due to the electron-withdrawing nitro group at C-4.

-

Connectivity (HMBC): This is where the structure is unequivocally confirmed.

-

Ethoxy to Nitrophenyl: A crucial correlation is observed from the ethoxy methylene protons (H-7, ~4.20 ppm) to a carbon in the nitrophenyl ring at ~155.0 ppm. This carbon (C-2) is significantly downfield, consistent with a carbon bearing an oxygen atom. This confirms the ethoxy group is attached to the nitrophenyl ring at the C-2 position.

-

Nitrophenyl to Phthalimide: A key correlation from one of the nitrophenyl protons, likely H-3 (~7.20 ppm), to the phthalimide carbonyl carbon (C-d, ~167.1 ppm) would be expected. This 3-bond correlation bridges the two ring systems, confirming that the nitrophenyl ring is attached to the phthalimide nitrogen atom.

-

Caption: Key HMBC correlations confirming fragment connectivity.

Conclusion

The combination of HRMS, FTIR, and a comprehensive suite of NMR experiments provides an interlocking web of evidence that confirms the structure of this compound.

-

HRMS established the molecular formula as C₁₆H₁₂N₂O₅.

-

FTIR confirmed the presence of the required functional groups: imide, nitro, and ether.

-

¹H and ¹³C NMR identified and quantified all unique proton and carbon environments.

-

COSY mapped the proton-proton coupling networks within the individual fragments.

-

HSQC linked the proton signals to their directly attached carbons.

-

HMBC provided the critical long-range correlations that unambiguously connected the ethoxy group to the C-2 position of the nitrophenyl ring and the nitrophenyl ring to the nitrogen of the isoindoline-1,3-dione core.

This systematic approach represents a robust and self-validating protocol for the structural elucidation of novel small molecules, ensuring the highest degree of scientific integrity for research and development applications.

References

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Available at: [Link]

-

Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. Available at: [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

-

Chemistry Online. (2022). Analysis of nitro compounds. Available at: [Link]

-

Gondru, R., et al. (2015). Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters. PLOS ONE. Available at: [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of phthalimide (1a, top) and amine (2a, bottom) endfunctionalized PEtOx (300 MHz, solvent CDCl3). Available at: [Link]

-

MDPI. (n.d.). Phthalimides: Supramolecular Interactions in Crystals, Hypersensitive Solution 1H-NMR Dynamics and Energy Transfer to Europium(III) and Terbium(III) States. Available at: [Link]

-

University of California, Davis. (n.d.). IR: nitro groups. Available at: [Link]

-

PrepChem.com. (2013). Synthesis of 2-(2-ethoxy-4-nitrophenyl)-1H-isoindol-1,3-(2H)-dione. Available at: [Link]

-

Taiwo, F. O., et al. (2021). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. Journal of Pharmaceutical Research International. Available at: [Link]

-

ACS Publications. (2023). Synthesis of N-Aryl and N-Alkyl Phthalimides via Denitrogenative Cyanation of 1,2,3-Benzotriazin-4(3H)-ones. The Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. (2025). Determination of Ethoxy Content in Ethylcellulose via Relative Quantitative 1H NMR Spectroscopy. Available at: [Link]

-

ACS Publications. (2025). Mechanochemical Unlocking of Phthalimide Transamidation: A Path to N-Substituted Phthalamides. The Journal of Organic Chemistry. Available at: [Link]

-

MDPI. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. printo.2promojournal.com [printo.2promojournal.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. journals.plos.org [journals.plos.org]

- 11. researchgate.net [researchgate.net]

Spectroscopic Scrutiny of 2-(2-Ethoxy-4-nitrophenyl)isoindoline-1,3-dione: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2-(2-Ethoxy-4-nitrophenyl)isoindoline-1,3-dione. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data pertinent to this compound. By integrating theoretical principles with practical experimental protocols, this guide aims to serve as an in-depth resource for the structural elucidation and characterization of this and similar molecular entities. The presented data is a predictive analysis based on established spectroscopic principles and data from analogous structures, offering a robust framework for experimental work.

Introduction: The Significance of Spectroscopic Characterization

This compound is a molecule of interest within synthetic and medicinal chemistry, belonging to the N-substituted phthalimide class. The phthalimide moiety is a recognized pharmacophore, and its derivatives have exhibited a wide range of biological activities. The precise characterization of such molecules is paramount for understanding their structure-activity relationships, ensuring purity, and meeting regulatory standards. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools in this endeavor, each providing a unique piece of the structural puzzle. This guide will systematically dissect the predicted spectroscopic signature of the title compound, offering insights into the interpretation of its spectral data.

The synthesis of this compound can be achieved through the condensation of 2-ethoxy-4-nitroaniline with phthalic anhydride in glacial acetic acid under reflux conditions.[1] This synthetic route provides the basis for obtaining the compound for subsequent spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Predicted ¹H NMR Data

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the phthalimide and the substituted phenyl ring, as well as the aliphatic protons of the ethoxy group. The chemical shifts are influenced by the electronic effects of the substituents, particularly the electron-withdrawing nitro group and the electron-donating ethoxy group.[2][3]

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.05 | d | 1H | Ar-H |

| ~7.95 | m | 4H | Phthalimide Ar-H |

| ~7.80 | dd | 1H | Ar-H |

| ~7.50 | d | 1H | Ar-H |

| ~4.20 | q | 2H | -OCH₂CH₃ |

| ~1.40 | t | 3H | -OCH₂CH₃ |

Rationale for Predicted Shifts and Multiplicities:

-

Phthalimide Protons (~7.95 ppm): The four protons on the phthalimide ring are expected to appear as a complex multiplet in the downfield region due to the deshielding effect of the adjacent carbonyl groups.

-

Nitrophenyl Protons (~8.05, ~7.80, ~7.50 ppm): The three protons on the 2-ethoxy-4-nitrophenyl ring will be significantly deshielded by the electron-withdrawing nitro group. Their specific shifts and coupling patterns (doublet, doublet of doublets) arise from their ortho, meta, and para relationships to the substituents and to each other.[4]

-

Ethoxy Protons (~4.20 and ~1.40 ppm): The methylene protons (-OCH₂-) are adjacent to an oxygen atom and will appear as a quartet due to coupling with the methyl protons. The methyl protons (-CH₃) will appear as a triplet, being coupled to the methylene protons.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~167.0 | C=O (Phthalimide) |

| ~155.0 | Ar-C (C-OEt) |

| ~145.0 | Ar-C (C-NO₂) |

| ~135.0 | Ar-C (Phthalimide) |

| ~132.0 | Ar-C (Phthalimide) |

| ~129.0 | Ar-C |

| ~124.0 | Ar-C (Phthalimide) |

| ~122.0 | Ar-C |

| ~118.0 | Ar-C |

| ~65.0 | -OCH₂CH₃ |

| ~15.0 | -OCH₂CH₃ |

Rationale for Predicted Shifts:

-

Carbonyl Carbons (~167.0 ppm): The two equivalent carbonyl carbons of the phthalimide group are expected to resonate at a significantly downfield chemical shift.

-

Aromatic Carbons (~118.0 - 155.0 ppm): The aromatic carbons will appear in the typical range for sp² hybridized carbons. The carbons attached to the ethoxy and nitro groups will be shifted to the extremes of this range due to their respective electron-donating and electron-withdrawing effects.

-

Aliphatic Carbons (~65.0 and ~15.0 ppm): The methylene carbon of the ethoxy group will be deshielded by the adjacent oxygen atom, while the methyl carbon will appear in the typical upfield region for sp³ hybridized carbons.

Experimental Protocol for NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials and Equipment:

-

Sample of this compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tube (5 mm)

-

NMR spectrometer (e.g., 500 MHz)

-

Pipettes and vials

Procedure:

-

Sample Preparation:

-

Accurately weigh the sample and transfer it to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[5][6][7][8] The choice of DMSO-d₆ is due to its excellent solvating power for a wide range of organic compounds, including polar aromatic molecules.

-

Gently agitate the vial to ensure complete dissolution of the sample.

-

Using a pipette, transfer the solution to an NMR tube.

-

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using standard pulse sequences. Key parameters to set include the spectral width, acquisition time, and number of scans.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans are typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.[9][10][11][12][13]

Predicted IR Absorption Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the imide, nitro, and ether functional groups, as well as aromatic C-H and C=C bonds.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2980-2850 | Medium | Aliphatic C-H stretch (-OCH₂CH₃) |

| ~1775 | Strong | Asymmetric C=O stretch (imide) |

| ~1715 | Strong | Symmetric C=O stretch (imide) |

| ~1600, ~1470 | Medium | Aromatic C=C stretch |

| ~1520 | Strong | Asymmetric NO₂ stretch |

| ~1340 | Strong | Symmetric NO₂ stretch |

| ~1250 | Strong | Ar-O-C stretch (ether) |

Rationale for Predicted Absorptions:

-

Imide Carbonyls (~1775 and ~1715 cm⁻¹): The two carbonyl groups of the phthalimide ring will give rise to two strong absorption bands due to symmetric and asymmetric stretching vibrations.

-

Nitro Group (~1520 and ~1340 cm⁻¹): The nitro group will exhibit two strong and characteristic absorption bands corresponding to its asymmetric and symmetric stretching modes.

-

Aromatic and Aliphatic C-H (~3100-2850 cm⁻¹): The spectrum will show distinct C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹) and the ethoxy group (below 3000 cm⁻¹).

-

Ether Linkage (~1250 cm⁻¹): A strong absorption corresponding to the C-O stretching of the aryl ether will be present.

Experimental Protocol for IR Spectroscopy (ATR-FTIR)

Objective: To obtain the infrared spectrum of solid this compound using an Attenuated Total Reflectance (ATR) accessory.

Materials and Equipment:

-

Sample of this compound (a few milligrams)

-

FTIR spectrometer with an ATR accessory (e.g., with a diamond crystal)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or acetone) and soft tissue

Procedure:

-

Background Spectrum:

-

Sample Application:

-

Place a small amount of the solid sample onto the center of the ATR crystal using a clean spatula.

-

Lower the ATR press arm to apply firm and even pressure on the sample, ensuring good contact with the crystal.

-

-

Data Acquisition:

-

Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing and Cleaning:

-

The software will automatically process the data and display the spectrum in terms of transmittance or absorbance.

-

After the measurement, release the press arm, remove the sample, and clean the ATR crystal thoroughly with a solvent and soft tissue.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and valuable structural information from the fragmentation pattern.

Predicted Mass Spectrometry Data (Electron Ionization)

For this compound (Molecular Formula: C₁₆H₁₂N₂O₅), the predicted molecular weight is 312.28 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.

Table 4: Predicted Key Mass Spectral Fragments

| m/z | Proposed Fragment |

| 312 | [M]⁺ (Molecular Ion) |

| 283 | [M - C₂H₅]⁺ |

| 266 | [M - NO₂]⁺ |

| 181 | [C₈H₅O₂N-C₆H₄]⁺ |

| 148 | [C₈H₄O₃]⁺ (Phthalic anhydride) |

| 104 | [C₇H₄O]⁺ |

| 76 | [C₆H₄]⁺ |

Rationale for Predicted Fragmentation:

The fragmentation of the molecular ion is driven by the stability of the resulting fragments. Common fragmentation pathways for this molecule are expected to include:

-

Loss of the ethyl group from the ethoxy moiety.

-

Loss of the nitro group.

-

Cleavage of the N-aryl bond, leading to fragments corresponding to the phthalimide and the substituted phenyl moieties.

-

Rearrangements leading to the formation of stable ions like the phthalic anhydride cation.[17][18][19][20]

Experimental Protocol for Mass Spectrometry (EI-MS)

Objective: To obtain the electron ionization mass spectrum of this compound.

Materials and Equipment:

-

Sample of this compound

-

Mass spectrometer with an electron ionization (EI) source

-

Direct insertion probe or a GC inlet system if the compound is sufficiently volatile and thermally stable.[21][22][23][24][25]

Procedure:

-

Sample Introduction:

-

For a solid sample, a direct insertion probe is typically used. A small amount of the sample is placed in a capillary tube at the tip of the probe.

-

The probe is inserted into the ion source of the mass spectrometer through a vacuum lock.

-

-

Ionization and Fragmentation:

-

The sample is vaporized by heating the probe.

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

-

Mass Analysis and Detection:

-

The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their m/z ratio.

-

The detector records the abundance of each ion.

-

-

Data Acquisition and Processing:

-

The mass spectrum, a plot of ion abundance versus m/z, is generated by the instrument's software.

-

The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce structural information.

-

Visualizing the Molecular Structure and Fragmentation

To aid in the conceptualization of the molecular structure and its behavior in the mass spectrometer, the following diagrams are provided.

Molecular Structure

Caption: Molecular structure of this compound.

Proposed Mass Spectrometry Fragmentation Pathway

Caption: Proposed EI-MS fragmentation pathway.

Conclusion

This technical guide has presented a detailed, albeit predictive, spectroscopic analysis of this compound. By systematically examining the expected NMR, IR, and MS data, and providing robust experimental protocols, this document serves as a valuable resource for researchers. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel organic compounds, underscoring the synergistic power of these analytical techniques in modern chemical research. It is anticipated that this guide will facilitate the efficient and accurate structural elucidation of this and related molecules, thereby advancing research in the fields of medicinal and materials chemistry.

References

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Columbia University. (n.d.). Introduction to IR Spectra. WebSpectra. Retrieved from [Link]

-

LibreTexts Chemistry. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

University of Regensburg. (n.d.). ¹H NMR Spectroscopy. Retrieved from [Link]

-

Zschimmer & Schwarz. (n.d.). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2-(2-ethoxy-4-nitrophenyl)-1H-isoindol-1,3-(2H)-dione. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling. Retrieved from [Link]

-

eCampusOntario Pressbooks. (n.d.). 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

-

ResearchGate. (2023). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Retrieved from [Link]

-

Wikipedia. (n.d.). Infrared spectroscopy. Retrieved from [Link]

-

Nanalysis. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Retrieved from [Link]

-

Maricopa Open Digital Press. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

-

LibreTexts Chemistry. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Chemistry For Everyone. (2023, August 24). What Are Common NMR Solvents? [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (2023). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved from [Link]

-

LCGC. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Retrieved from [Link]

-

Wikipedia. (n.d.). Sample preparation in mass spectrometry. Retrieved from [Link]

-

ACD/Labs. (2023, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

-

SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

YouTube. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms. Retrieved from [Link]

-

MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

-

LibreTexts Chemistry. (2019, July 24). 2.2: Mass Spectrometry. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, January 29). Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction?. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Retrieved from [Link]

-

ResearchGate. (2008). 2-[1-(4Ethoxyphenyl)-2-oxo-4-styrylazetidin-3-yl]isoindoline-1,3-dione. Retrieved from [Link]

-

YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link]

-

YouTube. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-oxo-4-styrylazetidin-3-yl]isoindoline-1,3-dione. Retrieved from [Link]

-

ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2-[2-nitro-4-(trifluoromethyl)phenyl]-1H-benz[de]isoquinoline-1,3-(2H)-dione. Retrieved from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. che.hw.ac.uk [che.hw.ac.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 7. youtube.com [youtube.com]

- 8. NMR用溶媒 [sigmaaldrich.com]

- 9. Introduction to IR Spectra [webspectra.chem.ucla.edu]

- 10. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 11. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 14. drawellanalytical.com [drawellanalytical.com]

- 15. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 16. agilent.com [agilent.com]

- 17. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 21. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 22. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 23. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility and Stability of 2-(2-Ethoxy-4-nitrophenyl)isoindoline-1,3-dione

This guide provides a comprehensive technical overview of the methodologies required to characterize the solubility and stability of the novel compound, 2-(2-Ethoxy-4-nitrophenyl)isoindoline-1,3-dione. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple procedural lists to offer a deep dive into the scientific rationale behind the experimental designs. Our focus is on establishing robust, self-validating protocols that ensure data integrity and provide actionable insights for downstream applications.

Introduction

This compound is a member of the isoindoline-1,3-dione class of compounds. This family is of significant interest in medicinal chemistry due to the wide array of biological activities exhibited by its derivatives, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[1][2][3] The specific structural features of the target molecule—an ethoxy group and a nitro group on the phenyl ring—are expected to modulate its physicochemical properties, including solubility and stability, which are critical parameters for its potential development as a therapeutic agent. A thorough understanding of these properties is paramount for formulation development, pharmacokinetic studies, and ensuring the compound's viability as a drug candidate. This guide will provide the foundational knowledge and detailed protocols to comprehensively assess the solubility and stability profile of this compound.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for designing relevant solubility and stability studies.

| Property | Value/Information | Source |

| Molecular Formula | C₁₆H₁₂N₂O₅ | - |

| Molecular Weight | 312.28 g/mol | [4] |

| Melting Point | 204-206 °C | [5] |

| Appearance | Solid | [5] |

The high melting point suggests a stable crystal lattice, which may correlate with lower solubility in many solvents. The presence of both polar (nitro and carbonyl groups) and non-polar (phenyl and ethoxy groups) moieties suggests that its solubility will be highly dependent on the solvent system.

Solubility Profiling: A Multi-faceted Approach

The solubility of a compound is a critical determinant of its bioavailability and formulation feasibility. A comprehensive solubility profile should be established across a range of aqueous and organic solvents.

Rationale for Solvent Selection

The choice of solvents is dictated by the anticipated applications of the compound. For pharmaceutical development, solubility in aqueous buffers at physiological pH is of utmost importance. Organic solvents are selected to understand the compound's behavior in different polarity environments, which can be crucial for purification, formulation, and analytical method development.

Experimental Protocol: Kinetic and Thermodynamic Solubility

This protocol outlines the determination of both kinetic (apparent) and thermodynamic (equilibrium) solubility. Kinetic solubility is a high-throughput assessment of the concentration at which a compound precipitates from a solution prepared by dissolving a DMSO stock. Thermodynamic solubility, on the other hand, represents the true equilibrium concentration of a saturated solution and is a more time-intensive but crucial measurement.

Workflow for Solubility Determination

Figure 1: Workflow for kinetic and thermodynamic solubility determination.

Step-by-Step Methodology:

-

Preparation of Stock Solution (for Kinetic Solubility):

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

-

Kinetic Solubility Assay:

-

In a 96-well plate, add an appropriate volume of the DMSO stock solution to a range of aqueous buffers (e.g., pH 2.0, 5.0, 7.4, and 9.0) to achieve final concentrations ranging from 1 µM to 200 µM. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

-

Seal the plate and shake at room temperature for 2 hours.

-

Visually inspect for precipitation and measure turbidity using a plate reader.

-

Filter the samples through a 0.45 µm filter plate.

-

Analyze the filtrate by a validated HPLC-UV method to determine the concentration of the dissolved compound.

-

-

Thermodynamic Solubility Assay:

-

Add an excess amount of the solid compound (e.g., 1-2 mg) to 1 mL of each selected solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, acetonitrile, acetone, dichloromethane) in separate vials.

-

Seal the vials and shake at a constant temperature (e.g., 25 °C) for 24 to 48 hours to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

-

Dilute the filtered supernatant with a suitable mobile phase and analyze by a validated HPLC-UV method to determine the concentration.

-

Data Presentation

| Solvent System | Predicted Solubility Range | Experimental Method |

| Water | Very low | Thermodynamic |

| PBS (pH 7.4) | Low | Thermodynamic |

| Ethanol | Moderate | Thermodynamic |

| Acetone | Moderate to High | Thermodynamic |

| Dichloromethane | High | Thermodynamic |

| Acetonitrile | Moderate | Thermodynamic |

| Aqueous Buffers (pH 2-9) | pH-dependent (low) | Kinetic |

Stability Assessment: A Forced Degradation Approach

Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Rationale for Stress Conditions

The choice of stress conditions (hydrolysis, oxidation, and photolysis) is based on the International Council for Harmonisation (ICH) guidelines and is designed to simulate the potential environmental exposures a drug substance might encounter.

Experimental Workflow for Forced Degradation

Figure 2: Workflow for forced degradation studies.

Step-by-Step Methodology:

-

Preparation of Test Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

-

-

Hydrolytic Degradation:

-

Acidic: Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL.

-

Basic: Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL.

-

Neutral: Dilute the stock solution with purified water to a final concentration of 100 µg/mL.

-

Incubate the solutions at 60 °C and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

-

-

Oxidative Degradation:

-

Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL.

-

Incubate the solution at room temperature and protect from light. Collect samples at various time points.

-

-

Photolytic Degradation:

-

Expose a solution of the compound (100 µg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be protected from light.

-

Analyze the samples after the exposure period.

-

-

Analysis:

-

All samples should be analyzed using a stability-indicating HPLC method coupled with a UV detector and a mass spectrometer (LC-MS). The HPLC method should be capable of separating the parent compound from all degradation products.

-

The percentage degradation should be calculated, and the mass of the major degradation products should be determined to propose degradation pathways.

-

Potential Degradation Pathways

Based on the structure of this compound, the following degradation pathways are plausible:

-

Hydrolysis: The imide ring is susceptible to hydrolysis under both acidic and basic conditions, leading to the opening of the isoindoline-1,3-dione ring to form a phthalamic acid derivative.

-

Reduction of the Nitro Group: The nitro group can be reduced under certain conditions, although this is less likely in the specified forced degradation studies.

-

Cleavage of the Ether Bond: The ethoxy group may be susceptible to cleavage under harsh acidic conditions.

Conclusion

This guide provides a robust framework for the comprehensive evaluation of the solubility and stability of this compound. By following the detailed protocols and understanding the underlying scientific principles, researchers can generate high-quality, reliable data that is essential for the advancement of this compound in the drug discovery and development pipeline. The proposed experimental designs are intended to be a starting point and may require optimization based on the observed properties of the molecule.

References

-

PrepChem. Synthesis of 2-(2-ethoxy-4-nitrophenyl)-1H-isoindol-1,3-(2H)-dione. [Link]

-

Taiwo, F. O., et al. (2021). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. Journal of Pharmaceutical Research International, 33(51B), 194-201. [Link]

-

Tan, A., et al. (2014). Convenient synthesis of new polysubstituted isoindole-1,3-dione analogue. Turkish Journal of Chemistry, 38, 629-637. [Link]

-

Gawalska, A., et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 27(15), 4946. [Link]

-

Tan, A., & Koç, B. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Records of Natural Products, 12(2), 172-180. [Link]

-

Andrade-Jorge, E., et al. (2017). Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. ResearchGate. [Link]

-

Nikitina, A. S., et al. (2021). 2-(2,5-Dimethoxyphenoxy)isoindoline-1,3-dione. Molbank, 2021(3), M1256. [Link]

-

Akkurt, M., et al. (2008). 2-oxo-4-styrylazetidin-3-yl]isoindoline-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1938. [Link]

-

PubChem. 2-(3,4-Dihydroxyphenethyl)isoindoline-1,3-dione. [Link]

-

Karim, Y., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences, 16(4), 349-361. [Link]

-

ResearchGate. Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. [Link]

-

Csende, F., & Porkoláb, A. (2020). Antiviral activity of isoindole derivatives. Journal of Medicinal and Chemical Sciences, 3(3), 254-269. [Link]

-

PubChem. 4-Nitro-2-(4-nitro-phenyl)-isoindole-1,3-dione. [Link]

Sources

The Isoindoline-1,3-dione Scaffold: A Privileged Core in Modern Medicinal Chemistry

Abstract

The isoindoline-1,3-dione, commonly known as the phthalimide core, stands as a testament to the intricate and often serendipitous journey of drug discovery. Once associated with the tragic teratogenic effects of thalidomide, this deceptively simple bicyclic structure has been resurrected and repurposed, emerging as a privileged scaffold in medicinal chemistry. Its unique chemical properties and ability to engage with challenging biological targets have propelled it to the forefront of therapeutic innovation. This in-depth technical guide provides a comprehensive review of the isoindoline-1,3-dione core for researchers, scientists, and drug development professionals. We will delve into its synthesis, explore its multifaceted biological activities, dissect its mechanisms of action, and provide practical experimental protocols, thereby offering a holistic understanding of this remarkable pharmacophore.

Introduction: From Notoriety to a Pillar of Drug Discovery